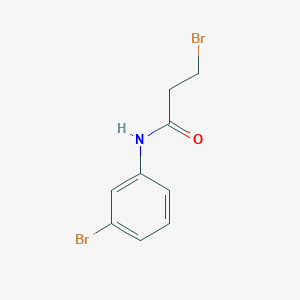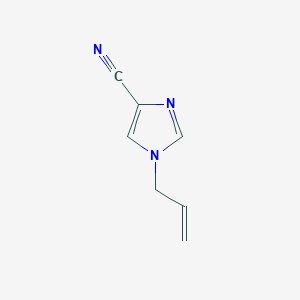
1-Allyl-1H-imidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-1H-imidazole-4-carbonitrile is a heterocyclic organic compound that features an imidazole ring substituted with an allyl group at the nitrogen atom and a nitrile group at the fourth carbon position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-1H-imidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One method involves the reaction of 1H-imidazole-4-formaldehyde with hydroxylamine hydrochloride to form 4-methoximino imidazole, followed by dehydration to yield 1H-imidazole-4-carbonitrile . The allyl group can be introduced via nucleophilic substitution reactions using allyl halides under basic conditions.
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and minimizing environmental impact. The process involves fewer steps, avoids the use of high-temperature and low-temperature equipment, and generates minimal acidic wastewater .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) with allyl halides.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
1-Allyl-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Allyl-1H-imidazole-4-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1H-imidazole-4-carbonitrile: Lacks the allyl group but shares the nitrile functionality.
1-Allyl-1H-imidazole: Lacks the nitrile group but shares the allyl functionality.
Uniqueness: 1-Allyl-1H-imidazole-4-carbonitrile is unique due to the presence of both the allyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs .
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
1-prop-2-enylimidazole-4-carbonitrile |
InChI |
InChI=1S/C7H7N3/c1-2-3-10-5-7(4-8)9-6-10/h2,5-6H,1,3H2 |
InChI Key |
MOSJTDGGLNKZGO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(N=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-3,7-dimethylbenzo[c]isoxazole](/img/structure/B13672409.png)
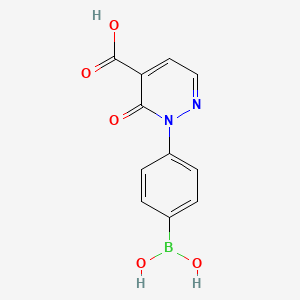
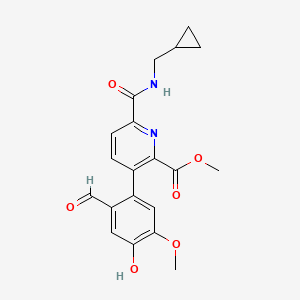
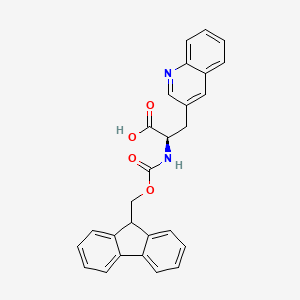
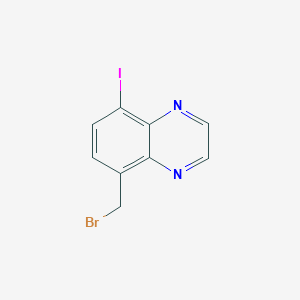
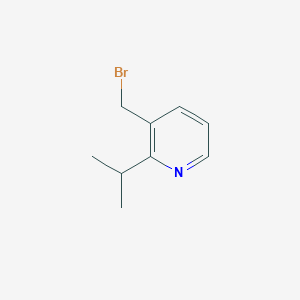
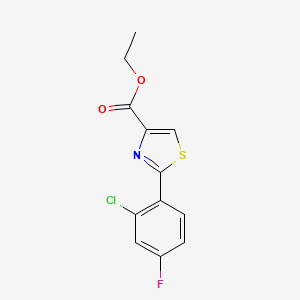
![4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13672442.png)
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)

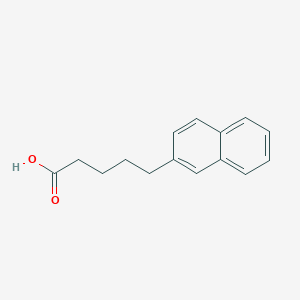
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)
